molecular formula C5H9ClN2O3 B1377632 (1-Amino-2-chloroethylidene)amino 2-methoxyacetate CAS No. 1443987-57-2

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate

Cat. No.: B1377632
CAS No.: 1443987-57-2
M. Wt: 180.59 g/mol
InChI Key: XJWXGWDONQAUJS-UHFFFAOYSA-N
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Description

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is a synthetic organic compound characterized by a 2-methoxyacetate backbone substituted with a 1-amino-2-chloroethylidene group. This structure combines a methoxy ester moiety with a chlorinated aminoethylidene group, imparting unique physicochemical and biological properties.

The compound’s reactivity is influenced by the electron-withdrawing chloro group and the nucleophilic amino group, which may facilitate interactions with biological targets or participation in condensation reactions. However, its precise pharmacological or industrial applications remain underexplored in the available literature.

Properties

IUPAC Name

[(1-amino-2-chloroethylidene)amino] 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O3/c1-10-3-5(9)11-8-4(7)2-6/h2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXGWDONQAUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)ON=C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443987-57-2
Record name Acetic acid, 2-methoxy-, (2-chloro-1-iminoethyl)azanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443987-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is widely used in scientific research due to its remarkable properties. Some of its applications include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 2-methoxyacetate derivatives, highlighting differences in substituents and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(1-Amino-2-chloroethylidene)amino 2-methoxyacetate 1-Amino-2-chloroethylidene group Not explicitly provided in evidence Hypothesized reactivity due to Cl and NH2 groups Inference
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate (3b) Benzyloxycarbonyl-protected amino group C12H14N4NaO4 IR: 1754 cm⁻¹ (ester C=O); used in peptide synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)-2-methoxyacetate (2b) Boc-protected amino group C9H16N4NaO4 HRMS: m/z 267.1064 [M+Na]+; intermediate in drug design
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride 2-Methoxyphenyl group C10H14ClNO3 CAS 271583-17-6; laboratory chemical for organic synthesis
Lithium 2-(6-chloropyridin-2-yl)-2-methoxyacetate Chloropyridinyl group C8H7ClLiNO3 Potential ligand in coordination chemistry
Key Observations:
  • Chlorine Substitution: The presence of chlorine in this compound may enhance electrophilicity compared to non-halogenated analogs like 2b or 3b. This could increase reactivity in nucleophilic substitution reactions or improve binding to biological targets (e.g., ion channels) .
  • Amino Group Protection: Unlike Boc- or benzyloxycarbonyl-protected derivatives (2b, 3b), the free amino group in the target compound may confer higher solubility in polar solvents but lower stability under acidic conditions .
  • Aromatic vs. Aliphatic Substituents: Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride () exhibits aromatic stabilization, whereas the target compound’s aliphatic chloroethylidene group may favor different conformational dynamics .

Spectroscopic and Analytical Data Comparison

Infrared (IR) and mass spectrometry (HRMS) data for selected analogs provide insights into functional group behavior:

Compound IR Peaks (cm⁻¹) HRMS [M+Na]+ (Observed) Reference
Ethyl 2-(((allyloxy)carbonyl)amino)-2-methoxyacetate (5b) 2114 (C≡N), 1747 (C=O) 251.0743
Ethyl 2-((S)-2-(Fmoc-amino)propanamido)-2-methoxyacetate (6f) 1670 (amide C=O) 525.2004
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride Not explicitly provided Not available
  • Ester C=O Stretching : All analogs show strong peaks near 1740–1750 cm⁻¹, consistent with ester carbonyl groups. The target compound is expected to exhibit similar behavior.
  • Chlorine Effects: Chlorine’s electron-withdrawing nature may shift IR peaks for adjacent groups (e.g., NH2 bending modes) compared to non-chlorinated derivatives .

Biological Activity

Overview

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is a small molecule with the molecular formula C5_5H9_9ClN2_2O3_3 and a molecular weight of 180.59 g/mol. Its unique structure and functional groups make it a subject of interest in various biological and chemical research applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to influence various biochemical pathways, particularly those involved in cell signaling and metabolism. Its mechanism may involve:

  • Inhibition of Enzymes : The compound potentially inhibits key enzymes that regulate cellular processes, leading to altered cellular functions.
  • Cell Cycle Modulation : It may induce cell cycle arrest in specific phases, contributing to its antiproliferative effects.
  • Apoptotic Pathways : The compound could trigger apoptosis through the activation of intrinsic pathways, thus promoting cell death in malignant cells.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially making it a candidate for cancer therapy.
  • Antimicrobial Effects : It has been investigated for its potential antimicrobial properties against various pathogens.

Study on Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant growth inhibition. The compound was tested on several cancer cell lines, including A2780 (ovarian cancer) and HepG2 (hepatocellular carcinoma). The results indicated:

Cell LineIC50 (µM)Growth Inhibition (%)
A27802.6610.3
HepG21.7311.3

These findings suggest that this compound exhibits a higher potency compared to established chemotherapeutic agents like suberoylanilide hydroxamic acid (SAHA), which had IC50 values of 27.3 µM for A2780 and 19.5 µM for HepG2 .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to G2/M phase arrest in the cell cycle, indicating its potential role as a cell cycle inhibitor. Additionally, apoptosis assays confirmed an increase in apoptotic cells following treatment, supporting its antitumor mechanism .

Comparison with Similar Compounds

When compared to other compounds with similar structures, this compound shows distinct biological profiles due to its specific functional groups:

Compound NameAntitumor ActivityMechanism of Action
This compoundHighCell cycle arrest, apoptosis
Suberoylanilide hydroxamic acidModerateHDAC inhibition
Other amidine derivativesVariableDiverse mechanisms depending on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Amino-2-chloroethylidene)amino 2-methoxyacetate
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(1-Amino-2-chloroethylidene)amino 2-methoxyacetate

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